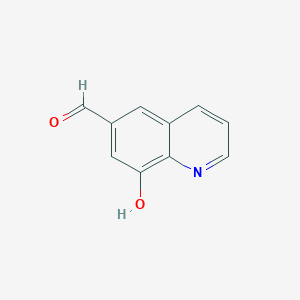
8-Hydroxyquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinoline-6-carbaldehyde is an organic compound derived from the quinoline family. It features a hydroxyl group at the 8th position and an aldehyde group at the 6th position on the quinoline ring. This compound is known for its diverse chemical reactivity and significant applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-6-carbaldehyde typically involves the oxidation of 8-hydroxyquinoline derivatives. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . Another approach involves the alkylation of substituted 8-hydroxyquinoline followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using suitable oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinoline N-oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated quinolines, alkylated quinolines.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Hydroxyquinoline-6-carbaldehyde involves its ability to chelate metal ions due to the presence of the hydroxyl and aldehyde groups. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can form covalent adducts with proteins, leading to alterations in protein function and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Lacks the aldehyde group but shares the hydroxyl group at the 8th position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure with the aldehyde group at the 2nd position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 8-Hydroxyquinoline-6-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C10H7NO2 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
8-hydroxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-2-1-3-11-10(8)9(13)5-7/h1-6,13H |
InChI-Schlüssel |
ROMORGXJVYYQLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
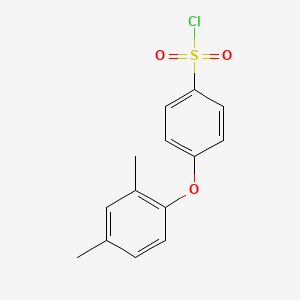
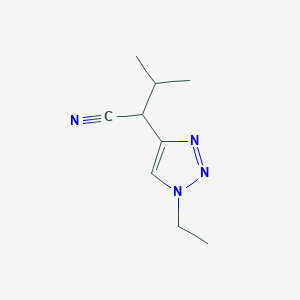
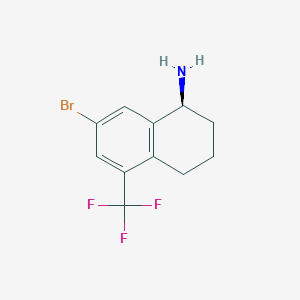
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
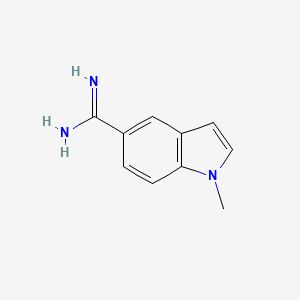


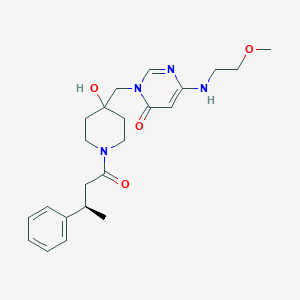
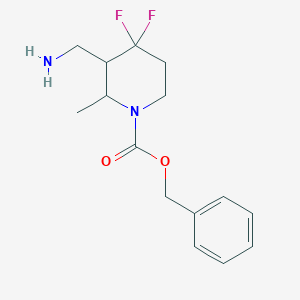
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
